4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
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Description
Bepotastine is a non-sedating, selective antagonist of the histamine 1 (H1) receptor. Bepotastine was approved in Japan for use in the treatment of allergic rhinitis and uriticaria/puritus in July 2000 and January 2002, respectively, and is marketed by Tanabe Seiyaku Co., Ltd. under the brand name Talion. It is available in oral and opthalmic dosage forms in Japan. The opthalmic solution is FDA approved since Sept 8, 2009 and is under the brand name Bepreve.
Mechanism of Action
Target of Action
The primary target of ®-Bepotastine, also known as 1-Piperidinebutanoic acid, 4-[(4-chlorophenyl)-2-pyridinylmethoxy]-, ®-, is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, including inflammation and pruritus .
Mode of Action
®-Bepotastine acts as an antagonist at the histamine H1 receptor . By binding to this receptor, it prevents histamine, a compound released during allergic reactions, from exerting its effects. This results in a reduction of symptoms associated with allergies .
Biochemical Pathways
The action of ®-Bepotastine primarily affects the histamine signaling pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine binding, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain .
Result of Action
The molecular and cellular effects of ®-Bepotastine’s action result in the alleviation of allergic symptoms. By blocking the H1 receptor, it reduces vasodilation and vascular permeability, thereby decreasing inflammation and edema. It also reduces the stimulation of sensory nerves, leading to a decrease in itching and pain associated with allergic reactions .
Properties
IUPAC Name |
4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDOWXRIALTES-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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